4-Chlorocyclohexane-1-carboxamide
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Overview
Description
4-Chlorocyclohexane-1-carboxamide is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a chlorine atom at the 4th position and a carboxamide group at the 1st position. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorocyclohexane-1-carboxamide typically involves the amidation of 4-chlorocyclohexane-1-carboxylic acid. This can be achieved through catalytic or non-catalytic methods. One common approach is the direct reaction of 4-chlorocyclohexane-1-carboxylic acid with an amine in the presence of a coupling reagent or catalyst to form the amide bond . The reaction conditions often include the use of dehydrating agents to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale amidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of the starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Chlorocyclohexane-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products
Substitution: Products include various substituted cyclohexane derivatives.
Reduction: The major product is 4-chlorocyclohexylamine.
Oxidation: Products include 4-chlorocyclohexane-1-carboxylic acid and other oxidized derivatives.
Scientific Research Applications
4-Chlorocyclohexane-1-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-Chlorocyclohexane-1-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorocyclohexane-1-carboxylic acid
- 4-Fluorocyclohexane-1-carboxamide
- Cyclohexane-1-carboxamide
Uniqueness
4-Chlorocyclohexane-1-carboxamide is unique due to the presence of both a chlorine atom and a carboxamide group on the cyclohexane ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
7479-41-6 |
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Molecular Formula |
C7H12ClNO |
Molecular Weight |
161.63 g/mol |
IUPAC Name |
4-chlorocyclohexane-1-carboxamide |
InChI |
InChI=1S/C7H12ClNO/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2,(H2,9,10) |
InChI Key |
WGSUZNGDADSXEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)N)Cl |
Origin of Product |
United States |
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